molecular formula C14H18N2O3S B486516 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 723745-05-9

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B486516
CAS No.: 723745-05-9
M. Wt: 294.37g/mol
InChI Key: VGJPFFJWLSTUQH-UHFFFAOYSA-N
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Description

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including an imidazole ring substituted with a sulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-isopropyl-2-methoxybenzenesulfonyl chloride and 2-methylimidazole.

    Reaction Conditions: The sulfonyl chloride is reacted with 2-methylimidazole in the presence of a base such as triethylamine or sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to increase reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The exact pathways can vary, but typically involve inhibition or activation of specific proteins or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole: A closely related compound with a similar structure but different substitution pattern.

    2-isopropyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole: Another structurally similar compound with variations in the imidazole ring substitution.

Uniqueness

1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)12-5-6-13(19-4)14(9-12)20(17,18)16-8-7-15-11(16)3/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJPFFJWLSTUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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